Brassinazol

Übersicht

Beschreibung

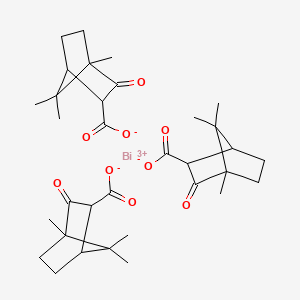

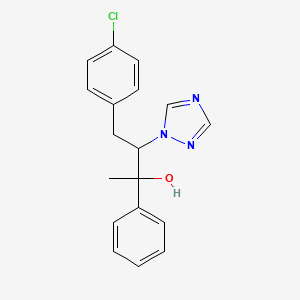

Brassinazole is a triazole-type compound known for its role as a brassinosteroid biosynthesis inhibitor. Brassinosteroids are a class of plant hormones that play crucial roles in various developmental processes, including stem elongation, pollen tube growth, and leaf bending. Brassinazole has been widely used in plant physiology studies to understand the function of brassinosteroids by inhibiting their biosynthesis .

Wissenschaftliche Forschungsanwendungen

Brassinazol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in der Pflanzenbiologie und -physiologie. Es wird verwendet, um die Rolle von Brassinosteroiden beim Pflanzenwachstum und der Entwicklung zu untersuchen, indem ihre Biosynthese gehemmt wird. Diese Hemmung führt zu phänotypischen Veränderungen bei Pflanzen, wie z. B. Zwergwuchs und veränderter Blattmorphologie, die durch die Anwendung von Brassinolid, einem Brassinosteroid, umgekehrt werden können . This compound wird auch verwendet, um die Signalwege und molekularen Mechanismen zu untersuchen, die der Brassinosteroid-Wirkung in Pflanzen zugrunde liegen .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Biosynthese von Brassinosteroiden spezifisch hemmt. Es zielt auf Cytochrom-P450-Enzyme ab, die am Brassinosteroid-Biosyntheseweg beteiligt sind, und blockiert so die Umwandlung von Vorläufern in aktive Brassinosteroiden . Diese Hemmung stört die normalen Signalwege, die von Brassinosteroiden reguliert werden, was zu verschiedenen Entwicklungsveränderungen bei Pflanzen führt .

Wirkmechanismus

Target of Action

Brassinazole (Brz) is a specific inhibitor of the biosynthesis of Brassinosteroids (BRs) . BRs are a class of plant steroidal hormones that play a pivotal role in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination . They also respond to various environmental stresses .

Mode of Action

Brassinazole acts by inhibiting the biosynthesis of BRs . BRs are recognized at the cell surface by the receptor kinases, BRI1 and BAK1, which relay signals to the nucleus through a phosphorylation cascade . This involves the phosphorylation of the BSU1 protein and proteasomal degradation of BIN2 proteins . The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes .

Biochemical Pathways

The biosynthesis of BRs takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway . These pathways are triggered by the activation of the DWF4 gene that acts on multiple intermediates . Brassinazole, as an inhibitor, specifically targets a reaction within these BR biosynthetic pathways .

Pharmacokinetics

It is known that brassinazole-treated plants show a remarkable inhibition of growth, which can be reversed by the application of brassinolide .

Result of Action

The primary result of Brassinazole’s action is the induction of dwarfism in plants . This is characterized by altered leaf morphology, including downward curling and a dark green color . These effects are similar to those observed in BR-deficient mutants .

Action Environment

The action of Brassinazole, like that of BRs, is influenced by various environmental factors . BRs play a vital role in the integration of various environmental cues associated with signaling networks . Therefore, the action of Brassinazole, as a BR biosynthesis inhibitor, is likely to be influenced by these environmental cues as well.

Biochemische Analyse

Biochemical Properties

Brassinazole plays a significant role in biochemical reactions by inhibiting the biosynthesis of brassinosteroids . The biosynthesis of BRs takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway .

Cellular Effects

Brassinazole affects various types of cells and cellular processes. For instance, in cress plants (Lepidium sativum), it has been observed to cause a slight predominance of phloem differentiation at the expense of xylem differentiation .

Molecular Mechanism

Brassinazole exerts its effects at the molecular level through a receptor kinase-mediated signal transduction pathway . This pathway transduces the BR signal and utilizes various posttranslational changes and recruits different proteins for activation and deactivation .

Temporal Effects in Laboratory Settings

It is known that Brassinazole is a potent inhibitor of BR biosynthesis .

Metabolic Pathways

Brassinazole is involved in the metabolic pathways of brassinosteroids . It inhibits the biosynthesis of BRs, which takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway .

Vorbereitungsmethoden

Brassinazol wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Triazolderivate beteiligt sind. . Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Hochskalierung der Labor-Syntheseverfahren mit Optimierungen für Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Brassinazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können den Triazolring oder andere funktionelle Gruppen in this compound modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am Triazolring oder an anderen Teilen des Moleküls einführen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Brassinazol ist unter den Inhibitoren der Brassinosteroid-Biosynthese einzigartig aufgrund seiner spezifischen Wirkung auf Cytochrom-P450-Enzyme. Ähnliche Verbindungen umfassen:

Paclobutrazol: Ein Gibberellin-Biosynthese-Inhibitor mit einer ähnlichen Triazolstruktur, aber anderen Zielenenzymen.

Uniconazol: Ein weiteres Triazolderivat, das sowohl die Gibberellin- als auch die Brassinosteroid-Biosynthese hemmt.

Die Spezifität von this compound für die Brassinosteroid-Biosynthese macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Hormone bei der Pflanzenentwicklung .

Eigenschaften

IUPAC Name |

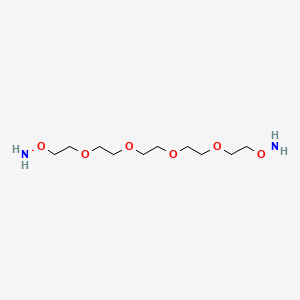

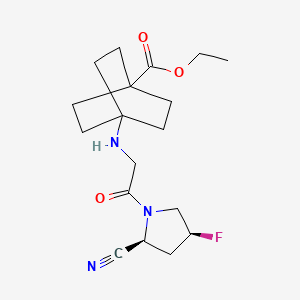

4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULDTPKHZNKFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043708 | |

| Record name | Brassinazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224047-41-0 | |

| Record name | Brassinazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224047410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassinazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brassinazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSINAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XRW3TF90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.